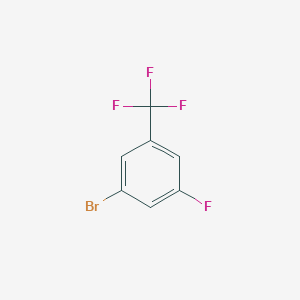

3-Bromo-5-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGBGEJPUQBLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371277 | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130723-13-6 | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of bromo, fluoro, and trifluoromethyl substituents on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, in particular, enhances lipophilicity, which can improve the bioavailability of drug candidates.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 130723-13-6 | [2][3] |

| Molecular Formula | C₇H₃BrF₄ | [2][3] |

| Molecular Weight | 243.00 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 139 °C | [2] |

| Density | 1.71 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.46 | [2] |

| Purity | ≥ 98% (GC) | [2] |

| IUPAC Name | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | [3] |

| InChI | InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | [3] |

| InChIKey | LIGBGEJPUQBLTG-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C(=C1)F)Br)C(F)(F)F | [3] |

| Storage Conditions | 2 - 8 °C | [2] |

Synthesis and Reactivity

Representative Experimental Protocol: Electrophilic Bromination

The following is a representative protocol for the bromination of a similar trifluoromethyl-substituted benzene derivative, which can be adapted for the synthesis of this compound. This procedure is based on the synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene.[4]

Reaction: Bromination of 1-nitro-3-trifluoromethyl-benzene

Materials:

-

1-nitro-3-trifluoromethyl-benzene

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (98%)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

2 M Sodium Hydroxide (NaOH) solution

-

Hexane

-

5% aqueous Sodium Metabisulfite (Na₂S₂O₅) solution

-

8% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% aqueous Sodium Chloride (NaCl) solution

Procedure:

-

In a reaction vessel, dissolve 1-nitro-3-trifluoromethyl-benzene (300 mmol) in dichloromethane (240 mL).

-

Over a period of 10 minutes, add 98% sulfuric acid (840 mmol) to the vigorously stirred solution.

-

Warm the resulting biphasic mixture to 35°C.

-

Add 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione (180 mmol) in six equal portions over five hours.

-

Continue stirring the mixture at 35°C for an additional 19 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a stirred 2 M aqueous NaOH solution (210 mL) cooled in an ice-water bath, maintaining the temperature between 0-5°C.

-

Separate the two layers and extract the aqueous layer with hexane (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and 10% aqueous NaCl solution (200 mL).

-

Evaporate the solvent under reduced pressure at 45°C.

-

Purify the resulting liquid by distillation under reduced pressure (0.71 mbar, bath temperature 70-80°C) to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bromo-substituent allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Use as a Precursor in Pharmaceutical Synthesis

A notable application of this compound is in the synthesis of substituted imidazole derivatives, which are common scaffolds in medicinal chemistry. A specific example is its use in the preparation of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.[5][6]

Reaction Scheme:

Caption: Synthetic pathway for 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole[5][6]

Materials:

-

This compound (XXV)

-

4-methylimidazole

-

Sodium hydride (60% in oil)

-

1-methyl-2-pyrrolidinone (NMP)

-

Water

Procedure:

-

In a 2 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, digital thermometer, and nitrogen inlet/outlet, charge 1-methyl-2-pyrrolidinone (113 g) and sodium hydride (8.0 g, 60% in oil) under a nitrogen purge.

-

Stir the mixture at 20-25°C for 15 minutes.

-

Slowly add a solution of 4-methylimidazole (17.6 g) in 1-methyl-2-pyrrolidinone (181 g) to the mixture over 30 minutes, maintaining the batch temperature between 20-25°C.

-

After the addition, stir the mixture at 20-25°C for 2 hours.

-

Slowly add a solution of this compound (40 g) in 1-methyl-2-pyrrolidinone (76 g) to the mixture over 10 minutes, maintaining the batch temperature between 20-25°C.

-

Stir the mixture at 20-25°C for 16 hours.

-

Slowly add water (720 g) to the mixture over 3 hours, maintaining the batch temperature between 20-25°C.

-

After the addition, stir the mixture at 20-25°C for 1 hour to precipitate the product.

-

Isolate the product by filtration and wash with water.

-

Dry the product to obtain 1-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole.

Potential for Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position, further expanding its utility in the synthesis of diverse molecular scaffolds for drug discovery and materials science.[7][8][9][10]

General Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While detailed spectral assignments for this compound are not extensively published, general characteristics for similar fluorinated aromatic compounds can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities and coupling constants influenced by the neighboring fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine and fluorine will also exhibit characteristic shifts.

-

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide valuable structural information.[11][12][13][14]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-F, C-Br, and C=C bonds in an aromatic system.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other advanced materials. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the creation of complex molecular architectures. This guide provides a foundational understanding of its chemical properties and synthetic utility, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. azom.com [azom.com]

- 12. magritek.com [magritek.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-bromo-3-fluoro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. The document details its chemical structure, physical and spectroscopic properties, and a representative synthetic protocol. Emphasis is placed on its applications in drug discovery, particularly the role of its trifluoromethyl and fluoro moieties in enhancing metabolic stability and bioactivity. The guide also outlines a common synthetic application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary organic synthesis.

Chemical Structure and Properties

1-bromo-3-fluoro-5-(trifluoromethyl)benzene is an aromatic organic compound with the chemical formula C₇H₃BrF₄.[1] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. This substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of novel molecules.

Table 1: Physicochemical Properties of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 242.9963 g/mol | [1] |

| Physical Form | Liquid or Low Melting Solid | [2] |

| Color | Colorless to yellow | [2] |

| Boiling Point | 138-139 °C | [2] |

| Density | 1.511 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.456 | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data

While specific spectra for 1-bromo-3-fluoro-5-(trifluoromethyl)benzene are not publicly available in detail, the expected spectroscopic features can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to the electronegative substituents (Br, F, CF₃) will be significantly downfield. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound. It is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-F, C-Br, and C=C (aromatic) stretching and bending vibrations. The strong C-F bond vibrations are typically observed in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis

Representative Experimental Protocol: Bromination of a Substituted Benzene

This protocol describes the synthesis of 1-bromo-3-nitro-5-trifluoromethylbenzene and can serve as a template for the synthesis of the target molecule, likely starting from 1-fluoro-3-(trifluoromethyl)benzene.

Materials:

-

1-nitro-3-trifluoromethylbenzene

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄, 98%)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hexane

-

Sodium bisulfite (NaHSO₃) solution (5%)

-

Sodium bicarbonate (NaHCO₃) solution (8%)

-

Sodium chloride (NaCl) solution (10%)

Procedure:

-

In a suitable reaction vessel, dissolve 1-nitro-3-trifluoromethylbenzene in dichloromethane.

-

Slowly add concentrated sulfuric acid to the solution while stirring vigorously.

-

Heat the two-phase mixture to 35 °C.

-

Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in several portions over a period of time.

-

Continue stirring the mixture at 35 °C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully add it dropwise to a cooled (0-5 °C) aqueous solution of sodium hydroxide.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with hexane.

-

Combine the organic layers and wash sequentially with water, aqueous sodium bisulfite solution, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation under reduced pressure to obtain the pure 1-bromo-3-nitro-5-trifluoromethylbenzene.[3]

Logical Workflow for the Synthesis

Caption: Synthetic workflow for the preparation of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.

Applications in Drug Development and Organic Synthesis

The unique substitution pattern of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene makes it a valuable building block in drug discovery and organic synthesis.

Role of Trifluoromethyl and Fluoro Groups in Drug Design

The presence of both a trifluoromethyl group and a fluorine atom significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and patient compliance.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein.

-

Conformational Control: The steric bulk and electronic properties of these substituents can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the benzene ring serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a particularly powerful tool in this context. 1-bromo-3-fluoro-5-(trifluoromethyl)benzene can be readily coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups, enabling the synthesis of complex molecular architectures.

Signaling Pathway for a Generic Suzuki-Miyaura Coupling

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Safety Information

1-bromo-3-fluoro-5-(trifluoromethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as irritating to the eyes, respiratory system, and skin. It may also be harmful if inhaled, in contact with skin, or if swallowed.[2]

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Codes | Xi, Xn | [2] |

| Risk Statements | R20/21/22, R36/37/38 | [2] |

| Safety Statements | S23, S24/25, S26, S36 | [2] |

Conclusion

1-bromo-3-fluoro-5-(trifluoromethyl)benzene is a strategically important building block for the synthesis of complex organic molecules. Its unique combination of substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The ability to undergo efficient cross-coupling reactions further enhances its utility in the rapid generation of diverse molecular libraries for drug discovery and the development of advanced materials. This guide provides a foundational understanding of its properties and applications for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzotrifluoride (CAS 130723-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzotrifluoride, a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, and reactivity, with a focus on practical applications for research and development.

Physicochemical Properties

This compound is a halogenated aromatic compound valued for its unique electronic properties and its utility as a synthetic intermediate.[1] The presence of the trifluoromethyl group increases the lipophilicity of molecules it is incorporated into, which can enhance bioavailability in drug candidates.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 130723-13-6 | [1][2] |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.00 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 138-139 °C | [3] |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.455 - 1.46 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| LogP | 3.6 | [2] |

Synthesis

Logical Workflow for the Synthesis of this compound via Sandmeyer Reaction:

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Amino-5-fluorobenzotrifluoride 3-Amino-5-fluorobenzotrifluoride would be dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise, maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction The freshly prepared diazonium salt solution would be added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture would be stirred, and upon completion, the product would be extracted with an organic solvent, washed, dried, and purified by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry (GC-MS): The electron ionization mass spectrum of this compound shows a top peak at m/z 242, with other significant peaks at m/z 163 and 244.[2]

Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. While a detailed peak analysis is not available, a spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, and ¹⁹F NMR data are essential for unambiguous structure elucidation. Although specific spectral data for this compound is not widely published, the expected spectra can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show three aromatic protons, each appearing as a multiplet due to coupling with the fluorine atom and other protons.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to bromine and fluorine will also show characteristic shifts.

-

¹⁹F NMR: Two signals are anticipated: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The signal for the trifluoromethyl group will appear as a singlet, while the aromatic fluorine will be a multiplet due to coupling with the aromatic protons.[4]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is a powerful tool for the formation of biaryl structures.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Caption: General workflow for a Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid (Representative)

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas like nitrogen or argon.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up: After cooling, the mixture is diluted with an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction is of great importance in the pharmaceutical industry for the synthesis of arylamines.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (Representative)

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide.

-

Solvent Addition: Add an anhydrous solvent like toluene or dioxane.

-

Degassing: Degas the reaction mixture to remove any dissolved oxygen.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

physical properties of 3-Bromo-5-fluorobenzotrifluoride

An In-depth Technical Guide on the Physical Properties of 3-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 130723-13-6). The information herein is compiled for use in research, chemical synthesis, and drug development applications where precise physical data is critical. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound recognized for its utility as an intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, which can be a desirable trait for improving the bioavailability of drug candidates.[1] The compound's general appearance is a colorless to light yellow liquid or a low-melting solid.[2][3]

Data Summary

The quantitative are summarized in the table below. Data has been aggregated from various chemical suppliers and databases; where discrepancies exist, they are noted.

| Property | Value | Source(s) |

| CAS Number | 130723-13-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₃BrF₄ | [1][2][4][5][7] |

| Molecular Weight | 243.00 g/mol | [1][4][5][7] |

| Appearance | Colorless to yellow liquid or low-melting solid | [1][2][3] |

| Density | 1.511 g/mL at 25 °C | [3] |

| 1.7 ± 0.1 g/cm³ | [2] | |

| 1.71 g/cm³ | [1] | |

| Boiling Point | 138-139 °C (lit.) | [2][3] |

| 139 °C | [1] | |

| 146.00 °C | [4] | |

| Refractive Index | n20/D 1.455 | [2] |

| n20/D 1.456 (lit.) | [3] | |

| n20/D 1.46 | [1] | |

| Flash Point | >230 °F (>110 °C) | [2][3] |

| 110.00 °C | [4] | |

| Vapor Pressure | 4.75 mmHg at 25 °C | [2][3] |

| Solubility | Not easily soluble in water, but soluble in organic solvents. | [3] |

Experimental Protocols for Property Determination

The following sections describe the standard methodologies for determining the key physical properties listed above. These protocols are based on internationally recognized standards, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] Several methods are available for its determination.[9][10]

-

Distillation Method : This is a common method for determining the boiling point.[10] A sample of the liquid (at least 5 mL) is heated in a distillation flask.[8][11] The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The highest, stable temperature recorded during the distillation of the bulk material is taken as the boiling point.[8][11] It is crucial that the thermometer bulb is properly placed in the vapor phase and that the barometric pressure is recorded.[10][11]

-

Thiele Tube Method : This micro-method is suitable for small sample volumes (<0.5 mL).[11] The liquid is placed in a small fusion tube, and an inverted, sealed capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. Heating is continued until a rapid stream of bubbles emerges from the capillary. The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

-

Other Methods : Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) can also be used, which detect the temperature of the phase transition.[9][13]

Density Measurement (ASTM D4052)

Density is the mass per unit volume of a substance.[14] For liquids like this compound, a digital density meter operating on the oscillating U-tube principle is a precise method.[4][7]

-

Principle : A small volume of the liquid sample (approx. 1-2 mL) is introduced into a U-shaped oscillating tube.[7]

-

Procedure : The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[7] This frequency change is then used, in conjunction with calibration data from fluids of known density (like dry air and pure water), to calculate the density of the sample at a specified temperature.[5][7] The temperature must be precisely controlled, as density is temperature-dependent.[15]

-

Alternative Method (Pycnometry) : A pycnometer, a glass flask with a precisely known volume, can also be used. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

Refractive Index Measurement (ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.

-

Apparatus : An Abbe refractometer is the standard instrument used for this measurement.[16]

-

Procedure : A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.[17] The prisms are closed, and a light source is directed through them. The user looks through the eyepiece and adjusts the controls until a sharp boundary between light and dark fields is aligned with the crosshairs.[17] The refractive index is then read directly from the instrument's calibrated scale.[16] Temperature control is critical, and measurements are typically performed at 20 °C.[17]

Flash Point Determination (ASTM D93 / ASTM D56)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3][18] This is a critical safety parameter.

-

Closed-Cup Methods : These methods are preferred as they generally yield lower, more conservative (safer) values.[19]

-

Pensky-Martens Closed Cup Tester (ASTM D93) : This method is suitable for liquids with higher viscosities. A sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup, and the flash point is the temperature at which a flash is observed.[3][20]

-

Tag Closed Cup Tester (ASTM D56) : This method is used for low-viscosity liquids. The principle is similar to the Pensky-Martens method but uses a different apparatus.[3][19]

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

-

Static Method : A sample of the substance is placed in a container connected to a pressure measuring device. The container is evacuated and thermostated until equilibrium is reached. The pressure measured is the vapor pressure of the substance at that temperature.[21][22]

-

Gas Saturation Method : A stream of inert gas is passed slowly through a sample of the substance at a constant temperature, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[22][23] This method is suitable for substances with low vapor pressures.[24]

Workflow for Physical Property Characterization

The following diagram illustrates a standardized workflow for the physical and chemical characterization of a liquid chemical compound such as this compound.

Caption: Workflow for the characterization of physical properties.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. delltech.com [delltech.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 6. oecd.org [oecd.org]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. oecd.org [oecd.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 14. calnesis.com [calnesis.com]

- 15. batman.edu.tr [batman.edu.tr]

- 16. engineerfix.com [engineerfix.com]

- 17. scribd.com [scribd.com]

- 18. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 19. scimed.co.uk [scimed.co.uk]

- 20. filab.fr [filab.fr]

- 21. oecd.org [oecd.org]

- 22. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 23. lcslaboratory.com [lcslaboratory.com]

- 24. scispace.com [scispace.com]

Spectroscopic Profile of 3-Bromo-5-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-fluorobenzotrifluoride (CAS No. 130723-13-6), a key intermediate in pharmaceutical and agrochemical synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics.

Molecular Structure and Properties

-

IUPAC Name: 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene[1]

-

Molecular Formula: C₇H₃BrF₄[1]

-

Molecular Weight: 243.00 g/mol [1]

-

Appearance: Colorless to light yellow liquid[2]

-

Boiling Point: 138-139 °C[3]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Mass Spectrometry

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragments are listed below.

| m/z | Interpretation |

| 242/244 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine |

| 163 | [M - Br]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[1][4]

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The data presented here is based on the analysis of a neat sample.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 - 1450 | C=C stretch (aromatic ring) |

| ~1350 - 1100 | C-F stretch (trifluoromethyl group and aryl fluoride) |

| ~1100 - 1000 | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | Singlet (or narrow triplet) | H-4 |

| ~7.6 | Doublet of doublets | H-2 |

| ~7.4 | Doublet of doublets | H-6 |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with characteristic splitting due to fluorine coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 (doublet) | C-F |

| ~135 (quartet) | C-CF₃ |

| ~132 | C-Br |

| ~125 (quartet) | CF₃ |

| ~120 (doublet) | C-H |

| ~118 (doublet) | C-H |

| ~115 (doublet) | C-H |

¹⁹F NMR (Fluorine NMR)

The fluorine NMR spectrum is expected to show two signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

| ~ -108 | Ar-F |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as an external or internal reference.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the "neat" technique is commonly employed. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. The spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds. The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities. The eluent from the GC is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio to produce the mass spectrum.

Visualizations

Caption: Workflow of Spectral Analysis for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-5-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the necessary experimental protocols, quantitative data, and process visualizations to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a trifluoromethylated aromatic compound with a unique substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines the most plausible synthetic routes starting from commercially available materials.

Recommended Synthetic Pathway: A Multi-step Approach

The most viable and well-documented synthetic route to this compound proceeds through a four-step sequence starting from benzotrifluoride. This pathway involves nitration, bromination, reduction, and a final fluorination step via the Balz-Schiemann reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This initial step introduces a nitro group at the meta-position of the benzotrifluoride ring.

Experimental Workflow:

Caption: Workflow for the nitration of benzotrifluoride.

Protocol:

-

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) dropwise over 30 minutes.

-

Maintain the temperature of the reaction mixture between 20°C and 30°C using an external cooling bath.

-

After the addition is complete, continue stirring at room temperature for an additional hour.

-

Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).

-

Extract the resulting mixture with dichloromethane (2 x 250 ml).

-

Wash the combined organic extracts with water (2 x 100 ml).

-

Dry the organic solution over magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[1]

| Reagent/Parameter | Value |

| Benzotrifluoride | 80.0 g |

| Conc. H₂SO₄ | 200 ml |

| Fuming HNO₃ (95%) | 29.3 ml |

| Reaction Temperature | 20-30°C |

| Reaction Time | 1.5 hours |

| Typical Yield | ~91% [1] |

This step introduces a bromine atom at the 5-position of the 3-nitrobenzotrifluoride ring.

Protocol:

-

To a solution of 3-nitrobenzotrifluoride (41.1 mL, 300 mmol) in dichloromethane (240 mL), add 98% sulfuric acid (45.7 mL, 840 mmol) over 10 minutes with vigorous stirring.

-

Warm the resulting biphasic mixture to 35°C.

-

Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (53.1 g, 180 mmol) in six equal portions over five hours.

-

Continue stirring the mixture at 35°C for an additional 19 hours.

-

Allow the reaction mixture to cool to room temperature and pour it into a stirred 2 M aqueous NaOH solution (210 mL) at 0-5°C.

-

Separate the two layers and extract the aqueous layer with hexane (3 x 200 mL).

-

Combine the organic layers and wash with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and 10% aqueous NaCl solution (200 mL).

-

Evaporate the solvents under reduced pressure.

-

Distill the resulting liquid at 0.71 mbar and a bath temperature of 70-80°C to obtain 3-bromo-5-nitrobenzotrifluoride as a pale yellow liquid.

| Reagent/Parameter | Value |

| 3-Nitrobenzotrifluoride | 41.1 mL |

| Dichloromethane | 240 mL |

| 98% H₂SO₄ | 45.7 mL |

| 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione | 53.1 g |

| Reaction Temperature | 35°C |

| Reaction Time | 24 hours |

| Typical Yield | ~89.6% |

The nitro group is reduced to an amino group in this step, providing the precursor for the final fluorination.

Protocol:

-

To a 10 mL glass reactor, add 3-bromo-5-nitrobenzotrifluoride (1 mmol), FeO(OH)/C nanoparticles (0.1 mmol), ethanol (2 mL), and 80% hydrazine hydrate (N₂H₄·H₂O) (2 mmol) under a nitrogen atmosphere.

-

Stir the reaction mixture at 75°C for approximately 8 hours.

-

After the reaction is complete, filter off the catalyst and wash it with dichloromethane or ethyl acetate.

-

Remove the solvents from the filtrate in vacuo to obtain 3-Amino-5-bromobenzotrifluoride.[2]

| Reagent/Parameter | Value (per 1 mmol substrate) |

| 3-Bromo-5-nitrobenzotrifluoride | 1 mmol |

| FeO(OH)/C nanoparticles | 0.1 mmol |

| Ethanol | 2 mL |

| 80% Hydrazine Hydrate | 2 mmol |

| Reaction Temperature | 75°C |

| Reaction Time | 8 hours |

| Typical Yield | ~86% [2] |

This final step utilizes the Balz-Schiemann reaction to convert the amino group to a fluorine atom.[3][4]

Protocol:

-

Dissolve 3-Amino-5-bromobenzotrifluoride in a suitable solvent such as o-dichlorobenzene in a three-necked round-bottomed flask.

-

Cool the solution to below 0°C.

-

Slowly add 1.4-1.5 molar equivalents of boron trifluoride diethyl etherate (BF₃·Et₂O).

-

Add tert-butyl nitrite dissolved in the same solvent to the reaction mixture at ambient temperature.

-

Heat the reaction medium to approximately 90°C for about 40 minutes.[5]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up, followed by extraction with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

| Reagent/Parameter | Molar Ratio (to amine) |

| BF₃·Et₂O | 1.4 - 1.5 |

| tert-butyl nitrite | 1.0 - 1.2 |

| Reaction Temperature | ~90°C |

| Estimated Yield | 40-60% |

Alternative Synthetic Pathway

An alternative route to this compound involves the Sandmeyer bromination of 3-Amino-5-fluorobenzotrifluoride.

Caption: Alternative synthetic pathway via Sandmeyer reaction.

This pathway is also viable, though the synthesis of the starting material, 3-Amino-5-fluorobenzotrifluoride, may require a multi-step process that is not as direct as the primary route described. The Sandmeyer reaction is a classic method for converting aryl amines to aryl halides using copper(I) salts as catalysts.[3][6]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The recommended pathway, involving nitration, bromination, reduction, and a final Balz-Schiemann fluorination, offers a reliable method with good overall yields based on established chemical transformations. The provided protocols and data serve as a detailed guide for researchers to successfully synthesize this important chemical intermediate.

References

The Versatile Building Block: A Technical Guide to the Applications of 3-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzotrifluoride is a key fluorinated aromatic compound that has garnered significant attention in various fields of chemical synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, imparts distinct reactivity and physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in bioactive molecules. The bromine and fluorine atoms provide handles for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the synthesis of pharmaceutical and agrochemical intermediates. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are presented to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 130723-13-6 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 139 °C |

| Density | 1.71 g/mL |

Applications in Pharmaceutical Synthesis

A major application of this compound and its derivatives is in the synthesis of kinase inhibitors for the treatment of cancer. Notably, it is a key precursor for the synthesis of the intermediate 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, which is a crucial component of the drug Nilotinib, a Bcr-Abl tyrosine kinase inhibitor.

Synthesis of the Nilotinib Intermediate: 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

The synthesis of this key intermediate can be achieved through various routes, often starting from a derivative of this compound. A common strategy involves the initial nitration of a related benzotrifluoride, followed by a series of transformations including bromination, nucleophilic aromatic substitution with 4-methylimidazole, and subsequent reduction of the nitro group.

Below is a diagram illustrating a common synthetic pathway.

Caption: Synthetic pathway to the Nilotinib intermediate.

A detailed experimental protocol for a key step in an analogous synthesis starting from 3-bromo-5-trifluoromethylaniline is provided below.

This one-pot reaction provides the desired product without the need for a solvent.

Reaction Scheme:

Caption: Ullmann condensation to form a key intermediate.

Procedure:

-

To a reaction vessel, add 3-bromo-5-trifluoromethylaniline (19.6 mmol), 4-methylimidazole (23.6 mmol), and tripotassium phosphate (23.6 mmol) in n-butanol (35 mL).

-

Stir the mixture under an argon atmosphere for 30 minutes.

-

Add 8-hydroxyquinoline (15.0 mmol) and copper(I) iodide (15.0 mmol) to the mixture.

-

Heat the reaction mixture to boiling and maintain this temperature for 26 hours.

-

After cooling to room temperature, filter the reaction mixture and wash the solid with n-butanol.

-

The filtrate is then processed to isolate the hydrochloride salt of the product.

Quantitative Data:

| Reactant | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Temperature | Time | Yield |

| 3-Bromo-5-trifluoromethylaniline | 1.0 | CuI | 0.76 | n-Butanol | Boiling | 26 h | 50% (as HCl salt) |

| 4-methylimidazole | 1.2 | 8-Hydroxyquinoline | 0.76 | ||||

| K₃PO₄ | 1.2 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a variety of organoboron compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction.

Procedure:

-

In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and a base (e.g., K₂CO₃, 3.0 mmol).

-

Add a suitable solvent, such as distilled water (5.0 mL).

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Upon completion, the product can be isolated by filtration and purified by washing with distilled water.

Typical Reaction Conditions:

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature | Time |

| [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | Room Temp. | 1.5 h |

| Pd(PPh₃)₄ (1-5) | K₂CO₃ or Cs₂CO₃ (2.0) | Toluene/H₂O or Dioxane/H₂O | 90-100 °C | 12-24 h |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine.

Reaction Scheme:

Caption: Buchwald-Hartwig amination reaction.

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 8 mol%).

-

Add the primary amine (2.08 equiv) and a strong base (e.g., NaOtBu, 2.08 equiv).

-

Add a dry, degassed solvent such as toluene.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

-

After cooling, the reaction is quenched, and the product is isolated and purified using standard techniques.

Typical Reaction Conditions:

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature | Time |

| Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 °C | 24 h |

| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 °C | 24 h |

Applications in Agrochemical Synthesis

This compound and its analogues are also valuable intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. The presence of the trifluoromethyl group can enhance the biological activity and stability of the final product. While specific, detailed public-domain protocols for the synthesis of commercial agrochemicals from this starting material are less common, the general synthetic transformations described above, such as nucleophilic aromatic substitution and cross-coupling reactions, are highly applicable in this field. For instance, the bromine atom can be displaced by various nucleophiles or used in coupling reactions to introduce different functionalities that modulate the agrochemical's properties.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its applications span the pharmaceutical and agrochemical industries, with a prominent role in the synthesis of kinase inhibitors. The reactivity of its bromine and fluorine substituents allows for a wide range of chemical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its key applications, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and scientists in the field. The continued exploration of the reactivity of this compound is expected to lead to the development of new and innovative molecules with significant biological and material properties.

The Trifluoromethyl Group on a Benzene Ring: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a benzene ring profoundly alters its electronic landscape, imparting unique properties that are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core electronic properties of the trifluoromethyl group as a benzene substituent, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Electronic Effects: A Duality of Induction and Resonance

The electronic influence of the trifluoromethyl group is primarily governed by two fundamental effects: a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect, often referred to as negative hyperconjugation.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond network.[1][2] This effect is paramount in deactivating the ring towards electrophilic attack and is a major contributor to the group's overall electron-withdrawing nature.[3][4]

Resonance Effect (-C or Negative Hyperconjugation): While the CF₃ group lacks lone pairs to donate into the π-system (a +M effect), it can participate in a weak resonance-like electron withdrawal. This is often explained by the concept of negative hyperconjugation, where the C-F σ* anti-bonding orbitals can overlap with the p-orbitals of the benzene ring, delocalizing π-electron density away from the ring. This effect, although weaker than the inductive effect, contributes to the deactivation of the ortho and para positions.

The interplay of these effects dictates the reactivity and properties of trifluoromethyl-substituted benzene derivatives.

Quantitative Description of Electronic Influence

The electronic impact of the trifluoromethyl group can be quantified through several experimental and theoretical parameters.

Hammett Substituent Constants

Hammett constants (σ) are a cornerstone for quantifying the electron-donating or electron-withdrawing nature of a substituent. The positive values for the CF₃ group across different scales confirm its strong electron-withdrawing character.[5]

| Constant | meta (σ_m) | para (σ_p) | para+ (σ_p+) |

| Value | 0.43 - 0.52 | 0.54 - 0.61 | 0.612 |

| Data compiled from various sources.[5][6] |

Dipole Moment

The significant dipole moment of trifluoromethylbenzene is a direct consequence of the large difference in electronegativity between the carbon and fluorine atoms. This high polarity influences intermolecular interactions and the overall physical properties of the molecule.[7]

| Compound | Dipole Moment (Debye) |

| Toluene (C₆H₅CH₃) | 0.36 |

| Trifluoromethylbenzene (C₆H₅CF₃) | 2.86 |

| Data for Toluene is provided for comparison. |

NMR Chemical Shifts

The electron-withdrawing nature of the trifluoromethyl group leads to a downfield shift of the aromatic proton signals in ¹H NMR spectroscopy, indicating deshielding of the ring protons.[8][9] The ¹⁹F NMR chemical shift is also a sensitive probe of the electronic environment.

| Compound | ¹H NMR (ppm, CDCl₃) | ¹⁹F NMR (ppm, CDCl₃, ref. CFCl₃) |

| 1,3-Bis(trifluoromethyl)benzene | 7.8 (m), 8.1 (s) | -62.9 |

| 1,4-Bis(trifluoromethyl)benzene | 7.7 (s) | -63.2 |

| 4-(Trifluoromethyl)aniline | 6.6 (d), 7.4 (d) | -62.5 |

| 3-(Trifluoromethyl)benzoic acid | 7.7 (t), 8.0 (d), 8.3 (d), 8.4 (s) | -62.8 |

| Chemical shifts are approximate and can vary with solvent and concentration. |

Acidity and Basicity (pKa)

The strong -I effect of the CF₃ group significantly increases the acidity of benzoic acids and phenols and decreases the basicity of anilines by stabilizing the conjugate base or destabilizing the protonated form, respectively.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic acid | 3.70 |

| Phenol | 9.95 |

| 3-(Trifluoromethyl)phenol | 9.08[10] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[10] |

| Aniline | 4.63 |

| 4-(Trifluoromethyl)aniline | 2.75[11] |

| pKa values are for aqueous solutions. |

Reactivity of the Trifluoromethyl-Substituted Benzene Ring

The electronic perturbations caused by the trifluoromethyl group have a profound impact on the reactivity of the benzene ring in key organic reactions.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature.[3][4] It directs incoming electrophiles to the meta position. This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent, electron-deficient CF₃ group. The intermediate from meta attack avoids placing the positive charge on the carbon bearing the trifluoromethyl group, making it the least destabilized pathway.[9]

Caption: Directing effect of the CF₃ group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the trifluoromethyl group activates the benzene ring towards nucleophilic aromatic substitution, especially when a good leaving group is present at the ortho or para position. The CF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy.

Caption: Activation of the benzene ring towards SNAr by the CF₃ group.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the electronic properties of the trifluoromethyl group.

Determination of Hammett Constants

Hammett constants for the trifluoromethyl group are typically determined by measuring the pKa of meta- and para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.

Protocol:

-

Preparation of Solutions: Prepare equimolar solutions (e.g., 0.01 M) of benzoic acid, m-trifluoromethylbenzoic acid, and p-trifluoromethylbenzoic acid in a suitable solvent system (e.g., 50% ethanol/water).

-

Titration: Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

-

pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.

-

Calculation of σ: Use the Hammett equation: σ = (pKa_unsubstituted - pKa_substituted) / ρ. For the standard reaction (ionization of benzoic acids in water at 25 °C), ρ is defined as 1.

Measurement of Dipole Moment (Guggenheim Method)

The Guggenheim method is a common technique for determining the dipole moment of a polar substance in a nonpolar solvent.

Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of trifluoromethylbenzene in a nonpolar solvent (e.g., benzene or cyclohexane) with varying mole fractions.

-

Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a dielectric constant meter.

-

Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using a refractometer.

-

Data Analysis: Plot (ε - n²) versus the concentration of the solute. The slope of this plot is used in the Guggenheim equation to calculate the dipole moment.

NMR Spectroscopic Analysis

Protocol for ¹H and ¹⁹F NMR:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the trifluoromethyl-substituted benzene derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

-

Data Acquisition: Acquire the ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Chemical Shift Referencing: Reference the chemical shifts to the internal standard.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure and electronic environment of the molecule.

Spectrophotometric Determination of pKa

This method is particularly useful for phenols, whose conjugate bases often exhibit a different UV-Vis absorption spectrum from the undissociated form.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Preparation of Sample Solutions: Prepare solutions of the trifluoromethyl-substituted phenol of a constant concentration in each of the buffer solutions.

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum of each solution.

-

Data Analysis: Identify the wavelength of maximum absorbance for the acidic and basic forms of the phenol. Plot the absorbance at a chosen wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Caption: General workflows for key experimental determinations.

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the benzene ring, primarily through a dominant inductive electron withdrawal. This effect deactivates the ring towards electrophilic attack, directing substitution to the meta position, while simultaneously activating it for nucleophilic aromatic substitution. These properties, quantifiable through parameters like Hammett constants and dipole moments, and observable through spectroscopic techniques like NMR, make the trifluoromethyl group an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its electronic properties, grounded in robust experimental data, is essential for the rational design of novel molecules with tailored reactivity and function.

References

- 1. web.viu.ca [web.viu.ca]

- 2. biophysics.org [biophysics.org]

- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 4. sfu.ca [sfu.ca]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

Reactivity of the C-Br Bond in 3-Bromo-5-fluorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-5-fluorobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of strong electron-withdrawing groups, namely the trifluoromethyl and fluoro substituents, significantly influences the reactivity of the C-Br bond, making it amenable to a variety of cross-coupling reactions. This document details the electronic effects governing this reactivity, provides experimental protocols for key transformations, and presents quantitative data where available.

Introduction: Electronic Landscape and Reactivity

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, the fluorine atom, while being a weak ortho-, para- director in electrophilic aromatic substitution, acts as an electron-withdrawing group via induction. These strong inductive effects create a significant electron deficiency on the aromatic ring, which in turn activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This heightened reactivity makes this compound a valuable synthon for the introduction of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is particularly well-suited for participation in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

Table 1: Sonogashira Coupling of 3-bromo-4-fluorobenzotrifluoride with 3-aminophenylacetylene [1]

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-bromo-4-fluorobenzotrifluoride | 3-aminophenylacetylene | Bis(triphenylphosphine)palladium(II) chloride | Triphenylphosphine | Triethylamine | Triethylamine | 70 | 40 | 70 |

A multi-necked flask is charged with 3-bromo-4-fluorobenzotrifluoride (0.020 mol), dried and degassed triethylamine (75 ml), 3-aminophenylacetylene (0.020 mol), bis(triphenylphosphine)palladium(II) chloride (0.08 mmol), triphenylphosphine (0.45 mmol), and cuprous iodide (0.31 mmol). The reaction mixture is heated at 70°C for 40 hours. Upon completion, the mixture is cooled to room temperature and diluted with ether (75 ml). The insoluble hydrobromide salt is removed by filtration, and the filtrate is concentrated to give the crude product. Purification is achieved by short-path distillation under reduced pressure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The electron-deficient nature of this compound makes it an excellent candidate for this reaction. While specific quantitative data for this exact molecule is sparse in readily accessible literature, general protocols for the Suzuki coupling of bromoarenes are well-established and can be adapted.

In a typical procedure, this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.) are combined in a degassed solvent such as a mixture of toluene and water or dioxane and water. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of high importance in medicinal chemistry for the synthesis of arylamines. The C-Br bond in this compound is expected to be reactive under standard Buchwald-Hartwig conditions.

A mixture of this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) is heated in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

Other Reactions Involving the C-Br Bond

Beyond palladium-catalyzed couplings, the C-Br bond in this compound can also be a handle for other transformations, such as lithiation followed by reaction with an electrophile, or Grignard reagent formation, although the presence of the acidic benzylic protons in related trifluoromethyl arenes can sometimes complicate these reactions.

Conclusion

The C-Br bond in this compound is a reactive functional group that readily participates in a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents enhances the susceptibility of the C-Br bond to oxidative addition, making this compound a valuable building block in medicinal and materials chemistry. While specific quantitative data for all reaction types on this exact molecule are not extensively published, the provided protocols for analogous compounds and the general principles of aryl halide reactivity offer a strong foundation for its synthetic utility.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzotrifluoride: From Discovery to Application in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluorobenzotrifluoride, a halogenated aromatic compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern provides a versatile scaffold for the development of novel therapeutics, including targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of BRAF inhibitors for cancer treatment. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Introduction

This compound (CAS No. 130723-13-6) is a substituted aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group on a benzene ring.[1] This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[2] The bromo and fluoro substituents offer multiple reaction sites for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The advancements in fluorination chemistry, such as the Balz-Schiemann and Sandmeyer reactions, paved the way for the synthesis of a wide array of fluorinated aromatics.[3][4] The utility of compounds like this compound became increasingly apparent with the growing demand for complex intermediates in the pharmaceutical and agrochemical industries.[2]